

# Application Notes & Protocols: 6-Hydroxynicotinonitrile as a Versatile Intermediate in Pharmaceutical Synthesis

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## Compound of Interest

Compound Name: **6-Hydroxynicotinonitrile**

Cat. No.: **B3416829**

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## Section 1: Introduction and Core Concepts

**6-Hydroxynicotinonitrile** (CAS: 95891-30-8) is a heterocyclic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors.<sup>[1]</sup> Its structure, featuring a pyridine ring functionalized with both a hydroxyl and a nitrile group, provides a powerful and versatile platform for the synthesis of complex molecular architectures.<sup>[1]</sup> This dual functionality allows for orthogonal chemical modifications, making it a highly valuable building block for creating libraries of compounds for drug discovery and a key raw intermediate for established Active Pharmaceutical Ingredients (APIs).<sup>[2]</sup>

The inherent reactivity of **6-hydroxynicotinonitrile** is governed by the interplay between its two functional groups. The hydroxyl group allows the molecule to exist in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form. This property influences its reactivity, particularly at the 6-position, which is readily activated for nucleophilic substitution. The nitrile group, a versatile precursor for amines, carboxylic acids, and various heterocycles, also serves as a key polar and hydrogen-bonding motif in final drug structures.<sup>[1][3]</sup> This guide provides an in-depth exploration of the core reactivity of **6-hydroxynicotinonitrile** and details robust protocols for its application in pharmaceutical intermediate synthesis.

Table 1: Physicochemical Properties of **6-Hydroxynicotinonitrile**

Property	Value	Source(s)
CAS Number	95891-30-8	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	120.11 g/mol	<a href="#">[1]</a>
Appearance	Off-white to green solid	<a href="#">[4]</a>
Melting Point	223-225 °C	<a href="#">[4]</a>
Purity (Typical)	≥97%	<a href="#">[1]</a> <a href="#">[4]</a>
IUPAC Name	6-Oxo-1,6-dihydropyridine-3-carbonitrile	<a href="#">[4]</a>
SMILES	N#CC1=CN=C(O)C=C1	<a href="#">[5]</a>

## Section 2: Core Reactivity and Synthetic Strategy

The synthetic utility of **6-hydroxynicotinonitrile** stems from the distinct and addressable reactivity of its hydroxyl and nitrile moieties. A strategic approach to its use in synthesis typically involves an initial activation of the hydroxyl group, transforming it into a better leaving group for subsequent nucleophilic substitution reactions.

### Activation of the Hydroxyl Group: The Gateway to Derivatization

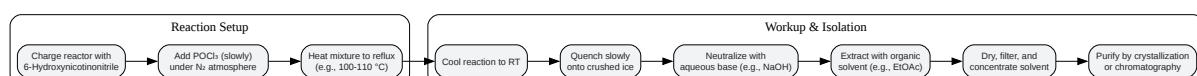
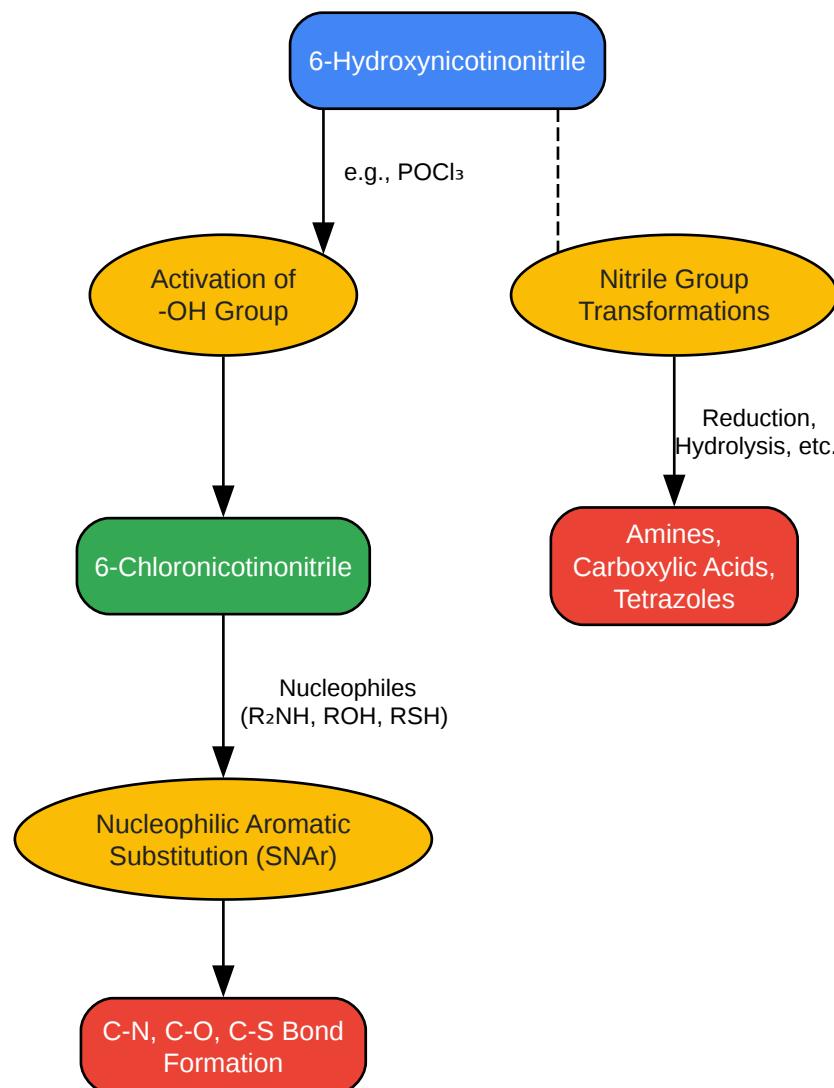
The pyridone hydroxyl group is a poor leaving group. Therefore, the most critical and common first step in leveraging **6-hydroxynicotinonitrile** as an intermediate is its conversion to a more reactive species. Chlorination is the predominant method, yielding 6-chloronicotinonitrile. This transformation is typically achieved using reagents like phosphorus oxychloride (POCl<sub>3</sub>) or thionyl chloride (SOCl<sub>2</sub>). The resulting 6-chloronicotinonitrile is an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles.

### The Role of the Nitrile Group

The nitrile group is often retained throughout the initial synthetic steps, acting as a stable and directing group. In drug discovery, the nitrile is a valuable pharmacophore, capable of acting as a hydrogen bond acceptor and participating in key binding interactions with biological targets. [3][6] Its polarity and linear geometry make it a desirable feature in many API structures. If required, it can be transformed in later synthetic stages:

- Reduction to a primary amine (e.g., using  $H_2$ /Raney Ni,  $LiAlH_4$ ), introducing a basic center.
- Hydrolysis to a carboxylic acid (under acidic or basic conditions), providing a handle for amide coupling.
- Cycloaddition reactions to form heterocyclic rings like tetrazoles.

The following diagram illustrates the primary synthetic pathways originating from **6-hydroxynicotinonitrile**.



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